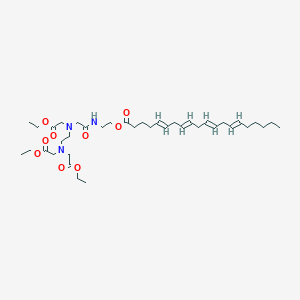
Arachidonic acid-edta
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arachidonic acid-EDTA (AA-EDTA) is a chemical compound that is widely used in scientific research. It is a chelating agent that is used to remove divalent cations such as calcium, magnesium, and zinc from biological samples. AA-EDTA has been used in a variety of applications, including protein purification, enzyme assays, and cell culture.
Mécanisme D'action
Arachidonic acid-edta works by forming a complex with divalent cations such as calcium, magnesium, and zinc. The complex is then removed from the sample, leaving behind the desired molecule or compound. The chelation process is reversible, and the divalent cations can be released from the complex by adding a competing ligand.
Biochemical and Physiological Effects:
Arachidonic acid-edta has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including phospholipase A2 and cyclooxygenase. Arachidonic acid-edta has also been shown to modulate the activity of ion channels and receptors, including the NMDA receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Arachidonic acid-edta in lab experiments is its ability to remove divalent cations from biological samples. This can improve the accuracy and reliability of various assays and experiments. However, Arachidonic acid-edta can also have unintended effects on the sample, such as altering the pH or disrupting protein-protein interactions. Additionally, Arachidonic acid-edta can be toxic to cells at high concentrations, which can limit its use in cell culture experiments.
Orientations Futures
There are several future directions for Arachidonic acid-edta research. One area of interest is the development of new chelating agents that are more specific and less toxic than Arachidonic acid-edta. Another area of interest is the use of Arachidonic acid-edta in drug discovery, where it can be used to screen for compounds that interact with divalent cations. Finally, Arachidonic acid-edta may have potential therapeutic applications, particularly in the treatment of diseases that involve abnormal calcium signaling.
Méthodes De Synthèse
Arachidonic acid-edta is synthesized by reacting arachidonic acid with ethylenediaminetetraacetic acid (EDTA) in the presence of a catalyst. The reaction results in the formation of a complex between arachidonic acid and EDTA, which is then purified and used in various applications.
Applications De Recherche Scientifique
Arachidonic acid-edta is widely used in scientific research as a chelating agent. It is used to remove divalent cations from biological samples, which can interfere with various assays and experiments. Arachidonic acid-edta is particularly useful in protein purification, where the presence of divalent cations can lead to the formation of aggregates and insoluble complexes.
Propriétés
Numéro CAS |
105028-29-3 |
|---|---|
Nom du produit |
Arachidonic acid-edta |
Formule moléculaire |
C38H63N3O9 |
Poids moléculaire |
705.9 g/mol |
Nom IUPAC |
2-[[2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetyl]amino]ethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C38H63N3O9/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35(43)50-29-26-39-34(42)30-40(31-36(44)47-6-2)27-28-41(32-37(45)48-7-3)33-38(46)49-8-4/h12-13,15-16,18-19,21-22H,5-11,14,17,20,23-33H2,1-4H3,(H,39,42)/b13-12+,16-15+,19-18+,22-21+ |
Clé InChI |
MGJNYWUZVJSXPP-AOQSNYJLSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCCNC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCNC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCNC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC |
Synonymes |
AA-EDTA arachidonic acid-EDTA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isopropanol, [2-14C]](/img/structure/B33646.png)
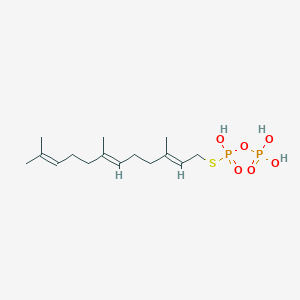
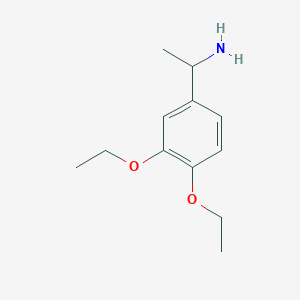
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile](/img/structure/B33652.png)

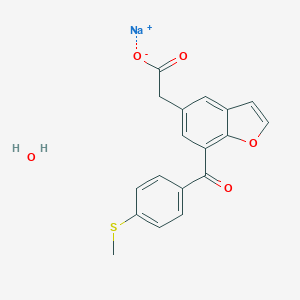


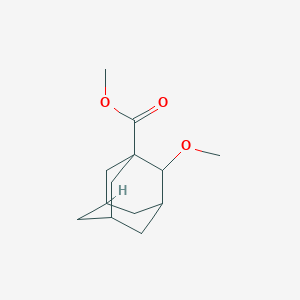

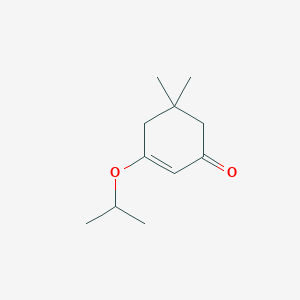
![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)

